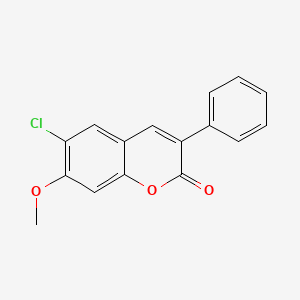

6-Chloro-7-methoxy-3-phenylchromen-2-one

Beschreibung

6-Chloro-7-methoxy-3-phenylchromen-2-one is a synthetic coumarin derivative characterized by a benzopyrone core substituted with a chlorine atom at position 6, a methoxy group at position 7, and a phenyl group at position 3. Coumarins are renowned for their diverse biological activities, including antimicrobial, antioxidant, and cardioprotective properties.

Synthetic routes for analogous coumarins often involve condensation reactions, followed by functional group modifications. For instance, describes a method using NaBH3CN as a reducing agent to synthesize 6-(substituted benzylamino)-7-hydroxy-4-methyl-2H-chromen-2-ones, highlighting the role of reductive amination in coumarin derivatization .

Eigenschaften

IUPAC Name |

6-chloro-7-methoxy-3-phenylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClO3/c1-19-15-9-14-11(8-13(15)17)7-12(16(18)20-14)10-5-3-2-4-6-10/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOTKHVGAJQDTIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C=C(C(=O)OC2=C1)C3=CC=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-7-methoxy-3-phenylchromen-2-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxyacetophenone, 4-chlorobenzaldehyde, and methoxybenzene.

Condensation Reaction: The initial step involves a condensation reaction between 2-hydroxyacetophenone and 4-chlorobenzaldehyde in the presence of a base, such as sodium hydroxide, to form 6-chloro-3-phenylchromen-2-one.

Methoxylation: The next step involves the methoxylation of the intermediate product using methoxybenzene and a suitable catalyst, such as aluminum chloride, to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

High-Pressure Reactors: To increase reaction rates and yields.

Continuous Flow Reactors: For efficient large-scale production.

Purification Techniques: Such as recrystallization and chromatography to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro-7-methoxy-3-phenylchromen-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.

Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into dihydro derivatives.

Substitution: Halogenation, nitration, and sulfonation reactions can introduce additional functional groups onto the chromen-2-one scaffold.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.

Major Products

Oxidation: Formation of 6-chloro-7-methoxy-3-phenylquinone.

Reduction: Formation of 6-chloro-7-methoxy-3-phenylchroman-2-one.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

6-Chloro-7-methoxy-3-phenylchromen-2-one has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 6-Chloro-7-methoxy-3-phenylchromen-2-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in biological processes.

Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Chlorine vs.

- Dual Substituents (6-Cl + 7-OMe) : The combination of electron-withdrawing (Cl) and electron-donating (OMe) groups may create a unique electronic profile, influencing binding to enzymatic targets like kinases or cytochrome P450 .

- Fused Chromenones: Compounds with fused aromatic systems (e.g., benzo[f]chromeno[4,3-b]chromen-6-one) exhibit broader-spectrum antimicrobial activity but higher molecular complexity, which may reduce bioavailability .

Physicochemical Properties

- Crystallography: The 4-methylphenyl-2-methylpropoxy analogue () crystallizes in a monoclinic system (space group P2₁/c), with Cl···O interactions stabilizing the lattice . This implies that bulky substituents (e.g., 3-phenyl) in the target compound may influence crystal packing and solubility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.